3-(Diethoxymethyl)benzaldehyde
Overview
Description
3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is a colorless liquid .
Molecular Structure Analysis
The molecular structure of 3-(Diethoxymethyl)benzaldehyde consists of a benzene ring with a formyl group (C=O) and a diethoxymethyl group (CH2OCH2CH3) attached to it . The InChI string is1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
3-(Diethoxymethyl)benzaldehyde has a refractive index of n20/D 1.5050 (lit.), a boiling point of 160 °C/35 mmHg (lit.), and a density of 1.024 g/mL at 25 °C (lit.) . It is also classified as a combustible liquid .Scientific Research Applications
Synthesis and Characterization
Facile Synthesis of Terpyridinebenzaldehyde Isomers
3-(Diethoxymethyl)benzaldehyde serves as a starting material for synthesizing Terpyridinebenzaldehyde isomers, utilizing an environmentally friendly procedure. This method offers simplicity, satisfying product yield, and mild reaction conditions (Jouaiti, 2021).
Formation of Photochromic Compounds
It is used in creating photochromic compounds, for instance, in the synthesis of 2-(4-Diethoxymethylphenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (Kiyani, 2012).
Crystal Growth and Nonlinear Optics
- Nonlinear Optical Applications: 3-(Diethoxymethyl)benzaldehyde derivatives, such as MHBA (3-methoxy-4-hydroxy-benzaldehyde), have been studied for their potential in nonlinear optics due to their high second-order nonlinear optical susceptibility and good blue transparency (Salary et al., 1999); (Tao et al., 1992).
Catalysis and Reaction Engineering
Catalytic Applications in Organic Synthesis
Research has been conducted on its use in Knoevenagel condensations, highlighting its role in the synthesis of electrophilic alkenes (Harjani et al., 2002).
Enzyme Catalysis and Asymmetric Synthesis
It plays a role in enzyme catalysis for asymmetric C–C bond formation, as seen in studies involving benzaldehyde lyase (Kühl et al., 2007).
Spectroscopy and Structural Analysis
- Vibrational Spectral Studies: 3-(Diethoxymethyl)benzaldehyde and its derivatives are subjects of vibrational spectral studies, contributing to the understanding of molecular structure and interactions (Makriyannis & Knittel, 1979).
Safety And Hazards
3-(Diethoxymethyl)benzaldehyde is classified as a combustible liquid. It has a flash point of 154.4 °F (68 °C) in a closed cup . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
3-(diethoxymethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUTVQHYWZPSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC(=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584509 | |
Record name | 3-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethoxymethyl)benzaldehyde | |
CAS RN |
150990-60-6 | |
Record name | 3-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.